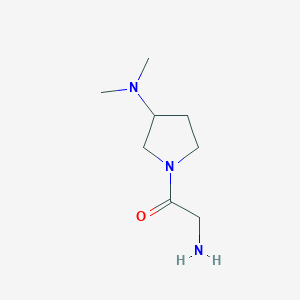

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIPGCDBWFPIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Synthesis

The 3-(dimethylamino)pyrrolidine subunit is typically synthesized via reductive amination or cyclization reactions. For example, treatment of 3-pyrrolidinone with dimethylamine under hydrogenation conditions yields 3-(dimethylamino)pyrrolidine. Alternatively, cyclization of 1,4-diamines with carbonyl compounds provides access to substituted pyrrolidines.

2-Aminoethanone Preparation

2-Aminoethanone derivatives are commonly generated via hydrolysis of α-amino nitriles or reduction of α-amino amides. For instance, BH₃·Me₂S-mediated reduction of 2-(pyrrolidin-1-yl)acetamide produces 2-amino-1-(pyrrolidin-1-yl)ethanone.

Method A: Coupling of 3-(Dimethylamino)pyrrolidine with Bromoacetylamine

This two-step approach involves synthesizing bromoacetylamine followed by nucleophilic substitution with 3-(dimethylamino)pyrrolidine.

Bromoacetylamine Synthesis

Bromoacetyl chloride is treated with aqueous ammonia at 0–5°C to yield bromoacetylamine. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (Yield: 78%, purity >95% by HPLC).

Nucleophilic Substitution

3-(Dimethylamino)pyrrolidine (1.2 eq) is added to bromoacetylamine (1 eq) in acetonitrile with K₂CO₃ (2 eq). The mixture is refluxed at 80°C for 12 hours, followed by filtration and solvent evaporation. Silica gel chromatography (EtOAc/MeOH 9:1) affords the target compound (Yield: 65%, m/z 200 [M+H]⁺).

Method B: Reductive Amination of 2-Oxoethylpyrrolidine

This one-pot method employs reductive amination to directly link the pyrrolidine and ethanone moieties.

Reaction Conditions

A mixture of 3-(dimethylamino)pyrrolidine (1 eq), glyoxal (1.1 eq), and ammonium acetate (2 eq) in methanol is stirred at 25°C for 1 hour. Sodium cyanoborohydride (1.5 eq) is added, and the reaction is heated to 60°C for 6 hours. The crude product is purified via preparative HPLC (C18 column, water/acetonitrile gradient) to yield the title compound (Yield: 72%, purity: 98%).

Method C: BH₃·Me₂S Reduction of 2-(Pyrrolidin-1-yl)acetamide

This method utilizes amide reduction to generate the primary amine.

Procedure

A solution of 2-(3-(dimethylamino)pyrrolidin-1-yl)acetamide (1 eq) in THF is cooled to 0°C, and BH₃·Me₂S (10 eq) is added dropwise. The mixture is stirred at 25°C for 1 hour, then heated to 60°C for 6 hours. After quenching with MeOH, the product is extracted with ethyl acetate and purified via silica chromatography (Yield: 58%, m/z 201 [M+H]⁺).

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| A | Bromoacetylamine, K₂CO₃ | 80°C, 12 h | 65% | 95% |

| B | Glyoxal, NaBH₃CN | 60°C, 6 h | 72% | 98% |

| C | BH₃·Me₂S | 0°C → 60°C, 7 h | 58% | 97% |

Method B offers superior yield and purity due to its one-pot design, minimizing intermediate isolation steps. Conversely, Method C’s lower yield stems from competing side reactions during amide reduction.

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Structural Differences and Implications

Pyrrolidine vs. Pyridine’s nitrogen may participate in hydrogen bonding or metal coordination, unlike the saturated pyrrolidine ring .

Substituent Effects on Pyrrolidine: The dimethylamino group in the target compound provides a protonable amine, enhancing water solubility. In contrast, the tert-butyl-dimethylsilyloxy group in ’s analog adds steric bulk, likely reducing membrane permeability but improving enzymatic stability . The isopropyl-methyl-amino substituent () increases hydrophobicity, which might prolong half-life but reduce renal clearance .

Salt Forms and Alkyl Chain Modifications: The dihydrochloride salt in improves aqueous solubility and crystallinity, critical for formulation.

Heteroaromatic Additions :

- The pyrazolo-pyrazine ring in ’s compound introduces a planar, electron-deficient system, favoring interactions with aromatic residues in enzyme active sites (e.g., kinases) .

Biological Activity

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, a compound with the molecular formula CHNO, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, particularly focusing on its antibacterial and antifungal effects, as well as its structural characteristics that influence these activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The molecular weight of 171.24 g/mol is indicative of its relatively small size, facilitating interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against several bacterial strains:

- Staphylococcus aureus : Exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.

- Escherichia coli : Similar potency was observed, with complete bacterial death noted within 8 hours of exposure to certain derivatives .

The structural characteristics of the compound, particularly the presence of halogen substituents in related compounds, were found to play a crucial role in enhancing antimicrobial activity. The following table summarizes the MIC values against various pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.032 - 0.512 |

| Candida albicans | 0.0048 - 0.039 |

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical and laboratory settings:

- Study on Antibacterial Activity : A study published in MDPI demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Activity Assessment : Another research effort assessed the antifungal potential of related compounds, revealing effective inhibition against Candida species and other fungi at comparable MIC levels .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

A common approach involves condensation reactions between pyrrolidine derivatives and activated carbonyl intermediates. For example, ethanol with piperidine as a catalyst at 0–5°C for 2 hours has been used for analogous ethanone syntheses, achieving moderate yields . Optimization should focus on temperature control, solvent polarity, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) or in situ NMR can help identify intermediate formation and reaction completion.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidine ring substitution pattern and dimethylamino group placement. For example, dimethylamino protons typically appear as singlets near δ 2.8–3.1 ppm in CDCl .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight and fragmentation patterns, cross-referenced with databases like NIST Chemistry WebBook .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related enaminones .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to minimize exposure. Avoid dust generation .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation of the dimethylamino group .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported spectral data for this compound across different studies?

Contradictions in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Researchers should:

- Replicate analyses using standardized solvents (e.g., CDCl or DMSO-d) and calibrate instruments with internal standards.

- Compare results with structurally similar compounds, such as 2-Azido-1-(4-methoxyphenyl)ethanone, where solvent-dependent shifts are well-documented .

- Perform 2D NMR (e.g., COSY, HSQC) to confirm spin systems and resolve overlapping signals .

Q. What computational methods are suitable for modeling the compound's interactions in biological systems?

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases) using force fields like AMBER or CHARMM. For example, MD studies on pyrrolidine-containing ligands have revealed key hydrophobic interactions in binding pockets .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or tautomeric preferences .

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor scaffold?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyrrolidine substituents and test against kinase panels (e.g., EGFR or VEGFR).

- Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Reference studies on related enaminones, which show competitive inhibition mechanisms .

- Crystallographic Analysis : Co-crystallize the compound with target kinases to identify critical hydrogen-bonding or π-stacking interactions .

Data Contradiction Analysis

- Case Example : Conflicting H NMR data for dimethylamino protons may arise from pH-dependent protonation states. Validate by adjusting solvent pH and re-recording spectra .

- Mitigation : Cross-validate findings using orthogonal techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.